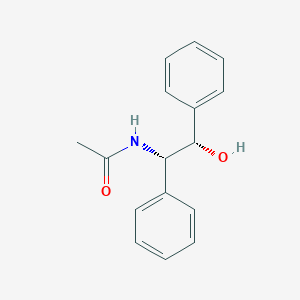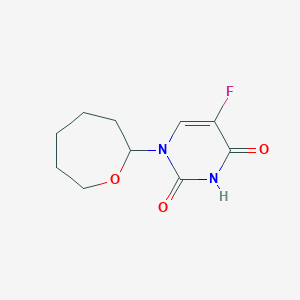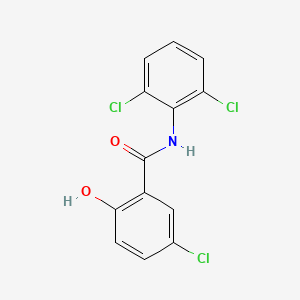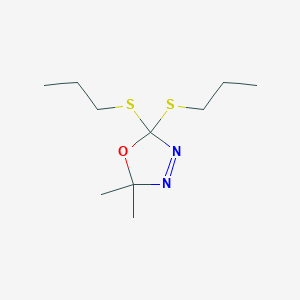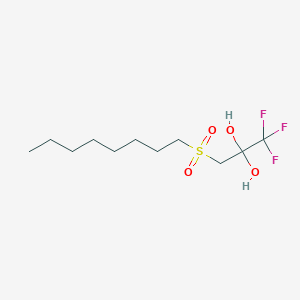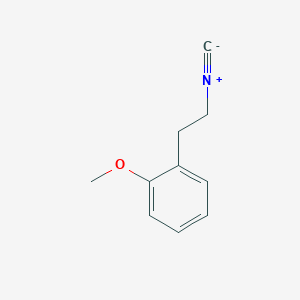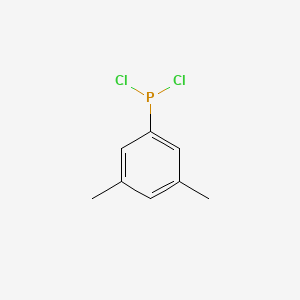![molecular formula C45H63N3O3 B12575079 1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- CAS No. 208114-14-1](/img/structure/B12575079.png)
1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- is a derivative of 1,3,5-triazine, a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of three 4-[(2-ethylhexyl)oxy]phenyl groups attached to the triazine core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- typically involves the nucleophilic substitution of cyanuric chloride with 4-[(2-ethylhexyl)oxy]phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction conditions include maintaining the temperature between 0°C and 25°C to ensure the selective substitution of the chlorine atoms on the triazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the reproducibility and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in dichloromethane or toluene.
Major Products Formed
Oxidation: Quinones
Reduction: Amines, alcohols
Substitution: Substituted triazines
Aplicaciones Científicas De Investigación
1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its use in drug delivery systems and as a component of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Known for its use in the synthesis of polymers and as a cross-linking agent.
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: Utilized in the preparation of metal-organic frameworks and coordination polymers.
Uniqueness
1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-[(2-ethylhexyl)oxy]phenyl groups enhances its solubility in organic solvents and its ability to interact with biological systems, making it a valuable compound for various applications .
Propiedades
Número CAS |
208114-14-1 |
|---|---|
Fórmula molecular |
C45H63N3O3 |
Peso molecular |
694.0 g/mol |
Nombre IUPAC |
2,4,6-tris[4-(2-ethylhexoxy)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C45H63N3O3/c1-7-13-16-34(10-4)31-49-40-25-19-37(20-26-40)43-46-44(38-21-27-41(28-22-38)50-32-35(11-5)17-14-8-2)48-45(47-43)39-23-29-42(30-24-39)51-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3 |
Clave InChI |
CVCXSOZLDGOPTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OCC(CC)CCCC)C4=CC=C(C=C4)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


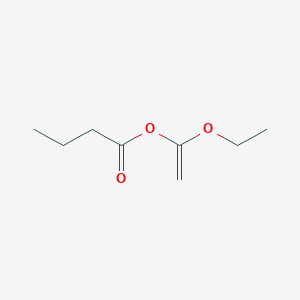
![4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B12575006.png)
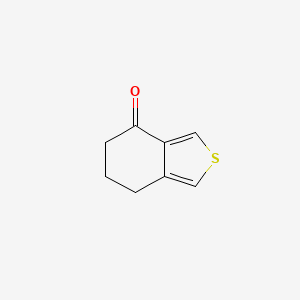
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
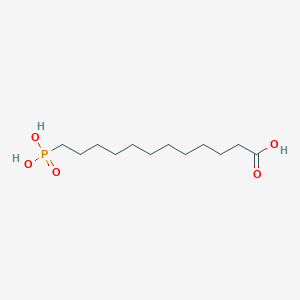
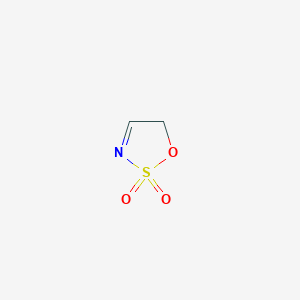
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
